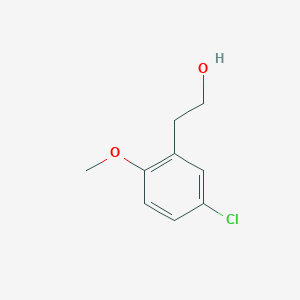

3-Chloro-6-methoxyphenethyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Thermal Transformation in Alcoholic Solutions

Research has investigated the thermal transformation of polyphenols like chlorogenic acid in alcoholic solutions, where heating led to the formation of several compounds, including methoxy adducts. This process is significant for understanding the behavior of polyphenols in food chemistry and could inform the development of pharmaceuticals, food additives, and cosmetics due to the biomedical activities of these compounds (Dawidowicz & Typek, 2015).

Deprotection of Methoxyphenylmethyl-Protected Alcohols

Another study demonstrated the effectiveness of FeCl3 in catalyzing the deprotection of methoxyphenylmethyl-type ethers, which are widely used as protecting groups for alcohols. This method provides a pathway to obtain highly pure mother alcohols without the need for silica gel column chromatography, offering a streamlined approach for chemical synthesis (Sawama et al., 2015).

Oxidation of Primary Alcohols to Carboxylic Acids

The oxidation of primary alcohols to carboxylic acids using sodium chlorite catalyzed by TEMPO and bleach showcases an efficient method for converting alcohols like 4-Methoxyphenethyl alcohol into valuable chemical intermediates. This process emphasizes the compound's role in synthesizing carboxylic acids, relevant in pharmaceutical and chemical industries (Zhao et al., 2005).

Dye Decolorization by Fenton Systems

A study on lignin-derived methoxyphenols, including vanillic alcohol, highlighted their potential as mediators in enhancing the decolorization of dyes through Fenton and Fenton-like reactions. This application is critical for environmental remediation, offering a pathway for the treatment of wastewater containing dye pollutants (Santana & Aguiar, 2016).

Synthesis of Important Chlorophenols

The role of various alcohols, including methoxy(methylthio)alkanes, in the regioselective synthesis of chlorophenols presents a method for producing these important chemical compounds. Chlorophenols have wide applications, ranging from disinfectants to pesticides, demonstrating the compound's utility in synthesizing environmentally relevant chemicals (Smith et al., 2018).

properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDVCSLJWMJEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methoxyphenethyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![1'-{6-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2615467.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2615481.png)